molecular formula C6H8BrClO B14190978 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne CAS No. 852700-57-3

3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne

Cat. No.: B14190978
CAS No.: 852700-57-3
M. Wt: 211.48 g/mol
InChI Key: PWBNELSFTIAIOL-UHFFFAOYSA-N
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Description

3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is a chemical compound characterized by the presence of both bromine and chlorine atoms attached to a propan-2-yl group, which is further connected to a prop-1-yne moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne typically involves the reaction of 3-chloroprop-1-yne with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition reactions: The triple bond in the prop-1-yne moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, while the prop-1-yne moiety can undergo addition reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Bromo-2-chloropropan-2-yl)oxy]prop-1-yne
  • 3-[(1-Bromo-3-chloropropan-2-yl)oxy]but-1-yne
  • 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-2-yne

Uniqueness

3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both halogens and the prop-1-yne moiety makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

852700-57-3

Molecular Formula

C6H8BrClO

Molecular Weight

211.48 g/mol

IUPAC Name

1-bromo-3-chloro-2-prop-2-ynoxypropane

InChI

InChI=1S/C6H8BrClO/c1-2-3-9-6(4-7)5-8/h1,6H,3-5H2

InChI Key

PWBNELSFTIAIOL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(CCl)CBr

Origin of Product

United States

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